Imidacloprid-olefin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

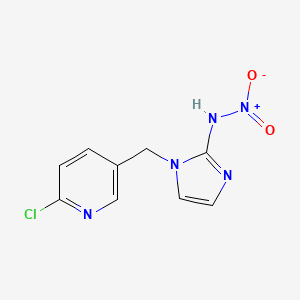

Imidacloprid-olefin is a metabolite of the widely used neonicotinoid insecticide imidacloprid. It is known for its selective toxicity towards insects, binding more strongly to insect nicotinic acetylcholine receptors than to their mammalian counterparts . This compound is a significant focus of research due to its role in the degradation pathway of imidacloprid and its potential environmental impact .

Mechanism of Action

Target of Action

Imidacloprid-olefin, like its parent compound imidacloprid, is a neonicotinoid insecticide . Neonicotinoids act on the central nervous system of insects . The primary targets of this compound are the nicotinic acetylcholine receptors (nAChRs) in the insect’s nervous system . These receptors play a crucial role in transmitting signals between nerves .

Mode of Action

this compound interacts with its targets by binding to the nAChRs, thereby blocking the normal conduction of the central nervous system in insects . Specifically, it causes a blockage of the nicotinergic neuronal pathway . By blocking these receptors, this compound prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the transmission of neural signals in insects. The blockage of the nicotinergic neuronal pathway disrupts the normal functioning of the insect’s nervous system .

Pharmacokinetics

It is known that imidacloprid, the parent compound, is highly soluble, non-volatile, and persistent in soil . It is moderately mobile and has a low risk of bioaccumulating . These properties likely influence the bioavailability of this compound in the environment and within the bodies of insects.

Result of Action

The primary result of this compound’s action is the paralysis and eventual death of insects . This is due to the disruption of neural signal transmission caused by the blockage of nAChRs . At the cellular level, this disruption can lead to various effects, such as cytotoxicity and decreased cell viability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the persistence of imidacloprid, the parent compound, in the environment can be up to 3000 days . This suggests that this compound may also persist in the environment for extended periods. Furthermore, the toxicity of this compound to non-target organisms and its potential environmental risks are areas of ongoing research .

Biochemical Analysis

Biochemical Properties

Imidacloprid-olefin acts as an insecticide by hindering the function of the nicotinic acetylcholine receptor within the nervous system of insects . This mechanism disrupts the transmission of nerve impulses, ultimately leading to paralysis and mortality . It has been found that this compound exhibits systemic activity, allowing it to be absorbed by plants and distributed throughout their tissues .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to cause developmental delay in bee larvae . In human neurons, it has been found to exhibit an agonistic effect on nicotinic acetylcholine receptors at sub-micromolar concentrations . In HepG2 cells, this compound exposure can significantly inhibit the survival rate of the cells and interfere with the mTOR signaling pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the nicotinic acetylcholine receptors in the nervous system of insects . This interaction disrupts the transmission of nerve impulses, leading to paralysis and death . Furthermore, the installation of the double bond in this compound plays a key role in facilitating the loss of water, which is a crucial step in its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported that the concentration of this compound and its metabolites in tissues decreases steadily after 1 day of 40 mg/L this compound water treatment and is below the detection limit after 3 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in goldfish, the concentrations of this compound and its metabolites differed significantly among the different tissues of the goldfish at various treatment concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. The transformation pathway of this compound includes the formation of nitrosamine, followed by its nitrosation to form the nitro-derivatives of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In goldfish, it has been found that this compound and its metabolites are absorbed by various tissues (gills, intestine, liver, muscle, brain, and gonads) through short-term and continuous exposure tests over 28 days .

Subcellular Localization

It is known that this compound interacts with the nicotinic acetylcholine receptors, which are located in the nervous system of insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidacloprid-olefin is typically synthesized through the chemical modification of imidaclopridThis can be achieved through various chemical reactions, including dehydrogenation or elimination reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using specific reagents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Imidacloprid-olefin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of various oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Imidacloprid-olefin has several scientific research applications, including:

Comparison with Similar Compounds

Imidacloprid: The parent compound, widely used as an insecticide.

Desnitro-imidacloprid: Another metabolite with similar but distinct properties.

5-Hydroxy-imidacloprid: A hydroxylated metabolite with different biological activity.

Uniqueness: Imidacloprid-olefin is unique due to its specific structure, which includes a double bond that significantly alters its chemical and biological properties compared to other metabolites. This structural difference influences its reactivity and interaction with biological targets .

Properties

CAS No. |

115086-54-9 |

|---|---|

Molecular Formula |

C9H8ClN5O2 |

Molecular Weight |

253.64 g/mol |

IUPAC Name |

(NZ)-N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-2-ylidene]nitramide |

InChI |

InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13) |

InChI Key |

TYLCDJYHUVCRBH-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl |

Isomeric SMILES |

C1=CC(=NC=C1CN\2C=CN/C2=N/[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC(=NC=C1CN2C=CNC2=N[N+](=O)[O-])Cl |

Synonyms |

1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-1H-imidazol-2-amine; NTN 33893-olefin; NTN 35884 |

Origin of Product |

United States |

Q1: How does imidacloprid-olefin exert its insecticidal effect?

A1: Like its parent compound, this compound acts as an agonist of nicotinic acetylcholine receptors (nAChRs) in insects. [] It binds to these receptors in the insect nervous system, leading to overstimulation and disruption of nerve impulses, ultimately resulting in paralysis and death. []

Q2: Is this compound more toxic to insects than imidacloprid?

A2: Yes, research indicates that this compound exhibits greater insecticidal activity compared to imidacloprid. [, , ] This difference in toxicity is likely attributed to structural differences influencing their binding affinity to insect nAChRs.

Q3: How does the presence of this compound contribute to the long-lasting control of pests observed with imidacloprid treatments?

A3: Studies show that this compound, along with other bioactive metabolites of imidacloprid, can act synergistically with the parent compound. [] This means their combined insecticidal activity is greater than the sum of their individual activities. This synergism contributes to the extended pest control observed, even when individual compound concentrations are below lethal levels. []

Q4: How is this compound distributed within plants?

A4: this compound primarily accumulates in the green tissues of plants, such as leaves. [] Interestingly, it's not typically detected in roots, even when imidacloprid is applied to the soil. [, ] This suggests that this compound is likely formed within the green tissues themselves and is not transported from roots or other plant parts.

Q5: What can you tell us about the detection of this compound in honey bees and their environment?

A5: Research has shown that this compound can be found in honey bee colonies located near treated crops. [] It is primarily detected in pollen, bee bread, honey, and wax, indicating that pollen acts as the main entry route for this metabolite into the hive. []

Q6: Are there any long-term effects of exposure to this compound?

A7: While acute toxicity data is available, research on the long-term ecological effects of this compound exposure is ongoing. [] Further investigation is needed to fully understand the chronic effects on various organisms and the potential for bioaccumulation within ecosystems.

Q7: What analytical methods are employed for the detection and quantification of this compound?

A8: Several techniques are used for this compound analysis, with High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) being widely employed. [, , , ] This method provides the sensitivity and selectivity needed to detect trace amounts of this metabolite in various matrices, including plant tissues, soil, and insect samples. [, , , ]

Q8: What is known about the degradation and persistence of this compound in the environment?

A9: Research on the environmental fate of this compound is ongoing. Studies suggest that its degradation rate varies depending on factors like temperature, soil type, and microbial activity. [, ] More research is needed to fully elucidate its persistence and potential for long-term environmental impact.

Q9: Are there any efforts to develop alternatives to imidacloprid and mitigate the risks associated with its metabolites, including this compound?

A10: Yes, research into alternative pest control strategies is underway, driven by concerns over the environmental impact of neonicotinoids. [] These alternatives include integrated pest management (IPM) approaches, biopesticides, and the development of new insecticides with potentially lower environmental persistence and toxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)

![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)

![4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone](/img/structure/B590857.png)